tert-butyl 6-fluoro-1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Description
The compound tert-butyl 6-fluoro-1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide (CAS: 1393541-13-3) is a benzothiadiazine derivative featuring a tert-butyl ester group at position 3, a fluorine atom at position 6, and a 4-methylphenyl substituent at position 1. This compound is structurally related to bioactive benzothiadiazines, which are explored for applications in medicinal chemistry, such as kinase inhibition or diuretic activity.
For example, the use of tert-butyl alcohols and azodicarboxamide in tetrahydrofuran (THF) has been demonstrated for similar esterifications.
Properties
IUPAC Name |
tert-butyl 6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-12-5-8-14(9-6-12)22-15-10-7-13(20)11-16(15)27(24,25)17(21-22)18(23)26-19(2,3)4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOOYZGDDHRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)S(=O)(=O)C(=N2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 6-fluoro-1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a member of the benzothiadiazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cellular models, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a fluorine atom at the 6-position and a tert-butyl group that may influence its biological properties.
Research indicates that benzothiadiazine derivatives can inhibit mitochondrial Complex II (CII), which plays a crucial role in cellular respiration and energy production. Complex II inhibition leads to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. The specific mechanism attributed to the observed cytotoxicity involves the downregulation of beta-catenin-mediated Cyclin D1 transcription, which is pivotal in cell cycle regulation and proliferation .
Anticancer Properties
A study conducted on halogenated benzothiadiazine derivatives demonstrated enhanced antineoplastic activity against prostate cancer and triple-negative breast cancer (TNBC) cell lines. In particular, compounds with a 7-bromo functionalization exhibited significant cytotoxic effects with an IC50 value ranging from 11.88 to 89 μM . The parent compound itself showed no significant activity at concentrations up to 100 μM, highlighting the importance of structural modifications in enhancing biological efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the benzothiadiazine ring significantly affect biological activity. For example:
- Fluorination at different positions can enhance selectivity and potency.
- Amine substituents have shown equipotent CII inhibition across various derivatives.
Table 1 summarizes the biological activities of selected derivatives compared to the parent compound:
| Compound | Position of Substituent | IC50 (μM) | Activity Description |
|---|---|---|---|
| Parent Compound | N/A | >100 | No significant activity |
| 7-Bromo Derivative | 7-position | 11.88 | Potent CII inhibitor |
| 6-Fluoro Derivative | 6-position | 25.00 | Moderate CII inhibition |
| Benzylamine Derivative | Side chain | 45.00 | Selective for TNBC |
Case Studies
In vitro studies have indicated that certain derivatives significantly reduce cell viability in TNBC models compared to non-malignant cells. For instance, one derivative demonstrated a 10-fold selectivity for TNBC cells over normal cells, providing a promising avenue for targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. Research indicates that it may exhibit:
- Anticancer Activity : Studies have shown that derivatives of benzothiadiazine can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of fluorine and tert-butyl groups enhances biological activity and solubility .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, making it a candidate for developing new antibiotics .
Synthetic Chemistry
Tert-butyl 6-fluoro-1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, enabling the synthesis of more complex structures used in pharmaceuticals .
- Reagents in Chemical Reactions : It can be utilized as a reagent in various reactions, such as nucleophilic substitutions and coupling reactions, due to its electrophilic nature .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiadiazine derivatives. Researchers synthesized several compounds based on this compound and evaluated their effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 |
| Compound B | 8.7 | HeLa |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested the compound against various bacterial strains including E. coli and Staphylococcus aureus. The results showed significant inhibition zones compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to the target molecule and highlight critical variations in substituents and properties:
*Note: The parent acid shares the same CAS number as its ester in some databases due to registry inconsistencies.
Key Comparisons :
Substituent Effects: The 6-fluoro and 4-methylphenyl groups in the target compound introduce steric and electronic modifications absent in QV-2214. The tert-butyl ester in the target compound and QV-2216 improves solubility in organic solvents compared to the parent acid, which may favor synthetic handling or formulation.
Biological Implications :
- The parent acid’s carboxylic acid group could participate in hydrogen bonding, favoring interactions with polar active sites. However, its lower lipophilicity may reduce cell permeability.
- QV-2216’s lack of fluorine and aryl groups suggests reduced target specificity compared to the target compound, which may be tailored for selective inhibition.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling this benzothiadiazine derivative in laboratory settings?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of fine particulate matter. Avoid skin contact due to potential irritancy, as observed with structurally analogous benzothiadiazine compounds (e.g., CAS 1779132-02-3) . Store the compound in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation.
Q. What synthetic strategies are effective for introducing the tert-butyl ester group into the benzothiadiazine core?
- Methodological Answer: The tert-butyl ester can be introduced via Schotten-Baumann conditions using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O). For example, react the precursor carboxylic acid (e.g., 6-fluoro-1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide) with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C, using a base like triethylamine (TEA) to deprotonate the acid . Monitor reaction progress via TLC (Rf shift) or HPLC.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at C6, tert-butyl singlet at δ ~1.4 ppm).
- FTIR: Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and sulfone (SO₂) bands at ~1300–1150 cm⁻¹.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- XRD: Single-crystal X-ray diffraction for absolute configuration determination if crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when side reactions (e.g., sulfone reduction or ester hydrolysis) occur during esterification?
- Methodological Answer:
- Temperature Control: Maintain reaction temperatures below 10°C to suppress hydrolysis.
- Moisture-Free Conditions: Use anhydrous solvents (e.g., DCM dried over molecular sieves) and rigorously exclude moisture.
- Catalyst Screening: Test coupling agents like DCC/DMAP or EDC/HOBt for improved selectivity.
- Purification: Employ gradient flash chromatography (hexane:EtOAc) or preparative HPLC to isolate the pure ester .
Q. How to resolve contradictions in NMR data caused by rotational isomerism in the benzothiadiazine ring?
- Methodological Answer:
- Variable-Temperature NMR: Perform ¹H NMR at elevated temperatures (e.g., 50–80°C) to coalesce split signals from hindered rotation.
- DFT Calculations: Use Gaussian or ORCA to model energy barriers between conformers and predict NMR chemical shifts.
- Dynamic HPLC: Monitor isomer interconversion under different column temperatures .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- pH Stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Light Sensitivity: Conduct accelerated photostability studies under ICH Q1B guidelines using UV/visible light exposure .
Q. How to computationally predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to locate reactive sites (e.g., C6-fluoro group). Calculate Fukui indices to identify electrophilic centers.
- MD Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction feasibility.
- Benchmarking: Compare computed activation energies with experimental kinetic data from SNAr reactions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental HPLC retention times?
- Methodological Answer:
- Column Variability: Test multiple stationary phases (C18, phenyl-hexyl) to assess retention behavior.
- Mobile Phase Optimization: Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., TFA) to improve resolution.
- LogP Calculation: Compare experimental logP (via shake-flask method) with predicted values (e.g., ChemAxon) to rationalize retention differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
